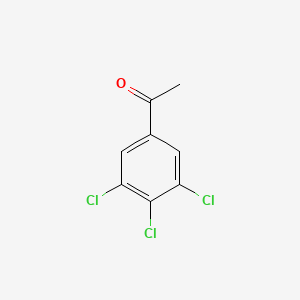

1-(3,4,5-Trichlorophenyl)ethanone

Description

1-(3,4,5-Trichlorophenyl)ethanone (C₈H₅Cl₃O, molecular weight: 229.48 g/mol) is a chlorinated acetophenone derivative characterized by a ketone group attached to a phenyl ring substituted with chlorine atoms at the 3-, 4-, and 5-positions. It is synthesized via a Grignard reaction using 5-bromo-1,2,3-trichlorobenzene and N-methoxy-N-methylacetamide, yielding a colorless solid (58% yield) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.92 (s, 2H, aromatic), 2.58 (s, 3H, CH₃).

- ¹³C NMR (CDCl₃): δ 194.71 (CO) .

Properties

IUPAC Name |

1-(3,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIHAWSUYAGEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298574 | |

| Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35981-65-8 | |

| Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recycling of catalysts and solvents is implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(3,4,5-trichlorophenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield 1-(3,4,5-trichlorophenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 1-(3,4,5-Trichlorophenyl)ethanoic acid.

Reduction: 1-(3,4,5-Trichlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4,5-Trichlorophenyl)ethanone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of chlorinated aromatic ketones.

Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trichlorophenyl)ethanone involves its interaction with various molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the presence of chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trichlorophenyl Ethanone

(a) 1-(2,4,5-Trichlorophenyl)ethanone (CAS 13061-28-4)

- Structure : Chlorine at 2-, 4-, and 5-positions.

- Physical State : Colorless to pale yellow liquid/solid (dependent on purity) .

- Molecular Weight : 229.48 g/mol (identical to the 3,4,5-isomer).

- Spectral Data : SMILES: O=C(C1=CC(Cl)=C(Cl)C=C1Cl)C .

- Applications : Exhibits biological activity, necessitating stringent safety protocols .

(b) 1-(2,3,4-Trichlorophenyl)ethanone

- Structure : Chlorine at 2-, 3-, and 4-positions.

- Regulatory Status : Listed under OSHA Process Safety Management but lacks detailed toxicity data .

Key Differences:

Hydroxy- and Methoxy-Substituted Analogs

(a) 1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone

- Structure : Combines chlorine and hydroxyl groups.

- Synthesis: Produced via sulfuryl chloride reaction on phloroacetophenone (86% yield).

- Properties : White solid, m.p. 215–218°C; characterized by ¹H NMR and MS .

(b) 1-(3,4,5-Trimethoxyphenyl)ethanone

- Structure : Methoxy groups at 3-, 4-, and 5-positions.

- Molecular Weight : 210.23 g/mol.

- Applications : Used in pharmaceuticals and organic synthesis .

Key Differences:

Fluorinated Derivatives

(a) 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4)

- Structure : Trifluoromethyl ketone with 3,4,5-trichlorophenyl group.

- Molecular Weight : 277.46 g/mol.

- Hazards : Irritant (H302, H315) .

(b) 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

- Structure : Combines chloro and trifluoromethyl groups.

- Molecular Weight : 257.04 g/mol.

- Applications : Intermediate in agrochemical synthesis .

Key Differences:

Hydrazone Derivatives

(a) 1-(5-Chloro-2-hydroxyphenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

- Structure : Hydrazone functionalization.

- Molecular Weight : 364.05 g/mol.

- Applications : Likely used in coordination chemistry or as a chelating agent .

(b) 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

Key Differences:

- Complexation Potential: Hydrazones form stable metal complexes, unlike parent ketones .

- Bioactivity : Hydrazone derivatives may exhibit enhanced antimicrobial or anticancer properties .

Biological Activity

1-(3,4,5-Trichlorophenyl)ethanone, also known as 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, is a compound of significant interest in biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trichlorophenyl group attached to an ethanone moiety. Its molecular formula is C9H6Cl3O, and it has been studied for various applications in chemistry and biology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and trichlorophenyl groups enhance its binding affinity, allowing it to modulate various biochemical pathways. The compound may exhibit both inhibitory and activating effects on different targets, leading to diverse biological outcomes .

Biological Activities

Research has documented several biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in HCT-116 and HeLa cells with IC50 values around 34-36 μM .

- Toxicological Effects : The compound has been classified as having potential acute toxicity (oral Category 4), skin corrosion/irritation (Category 2), and serious eye damage/irritation (Category 2A). These classifications highlight the need for careful handling in laboratory settings .

- Endocrine Disruption : Similar compounds have been linked to endocrine disruption. Research indicates that chlorinated phenyl compounds can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Liver Cancer Risk : A nested case-control study examined the association between exposure to chlorinated compounds and liver cancer risk. While primarily focused on DDT metabolites, the findings suggest a potential link between chlorinated phenyl compounds and hepatocarcinogenesis in humans .

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of triazine compounds against cancer cell lines. The results indicated that modifications in substituents significantly influenced the anticancer activity of related compounds .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the primary synthetic methods for preparing 1-(3,4,5-Trichlorophenyl)ethanone, and how do reaction conditions affect yield?

The most common method is Friedel-Crafts acylation , where acetyl chloride reacts with 1,2,3-trichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors influencing yield include:

- Catalyst concentration : Excess AlCl₃ improves electrophilic substitution but may increase side reactions.

- Solvent choice : Non-polar solvents (e.g., dichloromethane) favor acylation over hydrolysis.

- Temperature : Moderate heating (40–60°C) optimizes reaction kinetics without degrading the trichlorophenyl ring. Substituted benzene derivatives with electron-withdrawing groups (e.g., Cl) require longer reaction times due to reduced ring reactivity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 238 (C₈H₅Cl₃O) and chlorine isotope patterns (3:1 for three Cl atoms) confirm the molecular formula. Fragmentation peaks (e.g., loss of COCH₃) further validate the ethanone group .

- Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretches) are diagnostic .

- NMR : ¹H NMR shows a singlet for the acetyl methyl group (δ 2.6 ppm) and absence of aromatic protons due to symmetry (3,4,5-substitution) .

Q. How do chlorine substituents influence the physicochemical properties of this compound?

The 3,4,5-trichloro substitution pattern enhances:

- Electron-withdrawing effects : Stabilizes the ketone group, increasing resistance to nucleophilic attack.

- Thermal stability : Higher melting/boiling points compared to mono- or di-chloro analogs due to symmetry and intermolecular Cl···Cl interactions.

- Lipophilicity : LogP increases with chlorine count, impacting solubility in organic solvents .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies often arise from:

- Impurity profiles : Trace moisture during synthesis hydrolyzes AlCl₃, reducing catalytic efficiency. Use rigorous drying protocols .

- Substituent positional effects : Misidentification of regioisomers (e.g., 2,4,5-trichloro vs. 3,4,5-trichloro) alters reactivity. Validate structures via X-ray crystallography or 2D NMR .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently. Replicate conditions precisely .

Q. What strategies enable derivatization of this compound into bioactive compounds?

- Claisen-Schmidt condensation : React with aryl aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones (chalcones), which are bioactive intermediates .

- Nucleophilic substitution : Replace acetyl oxygen with amines or thiols via ketone activation (e.g., using Lawesson’s reagent).

- Grignard addition : Introduce alkyl/aryl groups to the carbonyl, creating tertiary alcohols for further functionalization .

Q. How can chromatographic challenges (e.g., peak tailing) in analyzing this compound be mitigated?

- Column selection : Use polar stationary phases (e.g., VF-5MS) to reduce hydrophobic interactions .

- Mobile phase optimization : Add 0.1% formic acid to improve peak symmetry in reverse-phase HPLC.

- Temperature programming : Gradient elution (40–250°C) in GC-MS prevents column overload and enhances resolution .

Q. How does the steric environment of this compound affect its utility in polymer synthesis?

The symmetrical trichloro substitution enables:

- Controlled crosslinking : Acts as a trifunctional monomer in epoxy or polyurethane resins, enhancing thermal stability.

- Photophysical applications : Electron-deficient aromatic rings improve charge transfer in conjugated polymers for optoelectronics .

Q. What are the scalability challenges in synthesizing high-purity this compound?

- Catalyst removal : Residual AlCl₃ causes hydrolysis; use aqueous washes (pH 7) or chelating agents.

- Purification : Recrystallization from ethanol/water mixtures removes regioisomers.

- Side reactions : Avoid overheating (>80°C) to prevent dechlorination or ring degradation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.